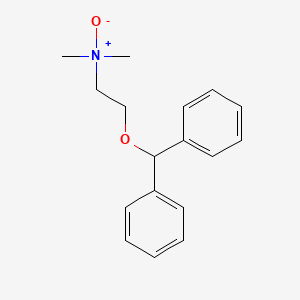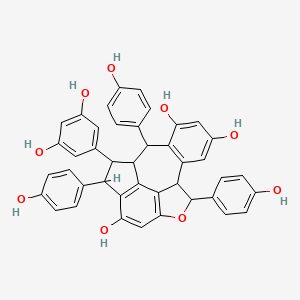
ノルアドレナリン塩酸塩
概要
説明
アドレナロン塩酸塩は、主に局所血管収縮剤および止血剤として使用されるアドレナリン作動性薬剤です。 これはエピネフリン(アドレナリン)のケトン型であり、主にα1アドレナリン受容体に作用し、β受容体への親和性は低い 。 この化合物は、局所麻酔薬の作用時間を延長するために使用されてきましたが、現在では、トロンビンやフィブリノーゲンなどの他の止血剤に取って代わられ、ほとんど使われていません .
科学的研究の応用
Adrenalone Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in pharmaceutical quality tests and assays.
Biology: Studied for its effects on adrenergic receptors and its role in vasoconstriction.
Medicine: Historically used to prolong the action of local anesthetics and as a hemostatic agent.
Industry: Utilized in the development of new adrenergic agonists and related compounds.
作用機序
アドレナロン塩酸塩は、α1アドレナリン受容体に作用することで作用を発揮し、血管収縮を引き起こします。 この作用は、塗布部位への血流を減少させ、出血を抑制し、局所麻酔薬の作用時間を延長します 。 この化合物は、カテコールOメチルトランスフェラーゼ(COMT)とモノアミンオキシダーゼ(MAO)によって代謝され、3Oメチルアドレナロンなどの代謝物が生成されます .
類似化合物:
エピネフリン(アドレナリン): アドレナロンとは異なり、エピネフリンはα受容体とβ受容体の両方に作用するため、用途がより多岐にわたります.
ノルエピネフリン: エピネフリンに似ていますが、主にα受容体に作用し、血圧に対する影響がより顕著です。
フェニレフリン: もう1つのα1アドレナリン作動性薬剤で、鼻充血解消薬および血管収縮薬として使用されます。
アドレナロン塩酸塩のユニークさ: アドレナロン塩酸塩は、α1アドレナリン受容体に対する選択的な作用と、止血剤としての歴史的な使用においてユニークです。 そのケトン構造は、アルコール基を持つエピネフリンなどの他のアドレナリン作動性薬剤とは異なります .
生化学分析
Biochemical Properties
Adrenalone hydrochloride mainly acts on alpha-1 adrenergic receptors, but has little affinity for beta receptors . It interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT) during its metabolism .
Cellular Effects
Adrenalone hydrochloride, when applied locally, causes vasoconstriction via alpha-1 adrenergic receptors . This vasoconstriction may lead to local necrosis . It also has a hypertensive (blood pressure increasing) action .
Molecular Mechanism
Adrenalone hydrochloride exerts its effects at the molecular level by binding to alpha-1 adrenergic receptors . It is metabolized by catechol-O-methyl transferase (COMT), yielding 3O-methyladrenalone, which in turn is N-demethylized by monoamine oxidase (MAO) .
Temporal Effects in Laboratory Settings
After local application, only traces of Adrenalone hydrochloride are found in the blood, which is partly a consequence of the vasoconstriction caused by the drug via alpha-1 adrenergic receptors . Its hypertensive action has been found to be about 0.5% that of epinephrine at equivalent plasma concentrations .
Metabolic Pathways
Adrenalone hydrochloride is metabolized by catechol-O-methyl transferase (COMT), yielding 3O-methyladrenalone, which in turn is N-demethylized by monoamine oxidase (MAO) . This suggests that it is involved in the metabolic pathways of these enzymes.
Transport and Distribution
It is known that after local application, only traces of the compound are found in the blood .
Subcellular Localization
Given its biochemical properties and its interactions with alpha-1 adrenergic receptors , it is likely that it is localized in areas where these receptors are present.
準備方法
合成経路および反応条件: アドレナロン塩酸塩は、N保護されたアドレナロンから不斉水素化によって合成できます。 このプロセスには、[Rh(COD)Cl]2などの触媒系と、キラルな二座ホスフィン配位子を使用することが含まれます 。 反応条件は通常、所望の立体化学を実現するために、制御された温度と圧力下での水素化を含みます。
工業生産方法: アドレナロン塩酸塩の工業生産には、前駆体化合物から始まり、保護、水素化、脱保護などのさまざまな化学変換を含む一連の工程が含まれます。 最終製品は、その後精製され、製薬用途のために塩酸塩に変換されます .
化学反応の分析
反応の種類: アドレナロン塩酸塩は、次のようないくつかの種類の化学反応を起こします。
酸化: アドレナロンは、アドレノクロムを生成する酸化を受けることができ、これはUV-Vis分光法を使用して研究できます.
還元: この化合物は、特定の条件下で対応するアルコール型に還元できます。
置換: さまざまな置換反応は、使用される試薬と条件に応じて、芳香環またはアミノ基で起こり得ます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、アルカリ性媒体中の酸素が含まれ、アドレノクロムの生成につながります.
還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、ケトン基をアルコールに変換できます。
置換: ハロゲン化剤やその他の求電子剤を芳香環の置換反応に使用できます。
主な生成物:
酸化: アドレノクロム
還元: アドレナロンの対応するアルコール型
置換: 使用される試薬に応じて、さまざまな置換誘導体
4. 科学研究アプリケーション
アドレナロン塩酸塩には、次のようないくつかの科学研究アプリケーションがあります。
化学: 製薬品質試験およびアッセイの基準物質として使用されます.
生物学: アドレナリン受容体に対する影響とその血管収縮における役割が研究されています。
医学: 歴史的に、局所麻酔薬の作用時間を延長し、止血剤として使用されてきました.
産業: 新しいアドレナリン作動性薬剤および関連化合物の開発に使用されています。
類似化合物との比較
Epinephrine (Adrenaline): Unlike Adrenalone, epinephrine acts on both alpha and beta adrenergic receptors, making it more versatile in its applications.
Norepinephrine: Similar to epinephrine but primarily acts on alpha receptors and has a more pronounced effect on blood pressure.
Phenylephrine: Another alpha-1 adrenergic agonist used as a decongestant and vasopressor.
Uniqueness of Adrenalone Hydrochloride: Adrenalone Hydrochloride is unique in its selective action on alpha-1 adrenergic receptors and its historical use as a hemostatic agent. Its ketone structure differentiates it from other adrenergic agonists like epinephrine, which has an alcohol group instead .
特性
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,10-12H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRRBDMYOUQTCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)C1=CC(=C(C=C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99-45-6 (Parent) | |
| Record name | Adrenone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30211026 | |
| Record name | Adrenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62-13-5 | |
| Record name | Ethanone, 1-(3,4-dihydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adrenone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62-13-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Adrenalone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Adrenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(3,4-dihydroxyphenyl)-2-oxoethyl]methylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADRENALONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN82YWE2IC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide](/img/structure/B1665481.png)








